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Compound of Interest

Compound Name: 4-Pyrimidinecarboxylic acid

Cat. No.: B114565

An In-depth Technical Guide on the Crystal Structure Analysis of 4-Pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 4-
pyrimidinecarboxylic acid, a molecule of significant interest in pharmaceutical and materials
science. The following sections detail the crystallographic data, experimental protocols for its
structural determination, and a visualization of the key intermolecular interactions that define its
solid-state architecture.

Crystallographic Data Summary

The crystal structure of 4-pyrimidinecarboxylic acid (CsHaN202) was determined by single-
crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key
crystallographic parameters and data collection statistics are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula CsHaN20:2
Formula Weight 124.10 g/mol
Crystal System Monoclinic
Space Group P21/m

a (A 6.0080 (12)
b (A) 6.3519 (13)
c (A 7.4834 (15)
a(°) 90

B () 112.20 (3)
y () 90

Volume (A3) 264.41 (9)
z 2
Temperature (K) 293

Radiation

Mo Ka (A = 0.71073 A)

 (mm~)

0.12

Crystal Size (mm)

0.17 x 0.16 x 0.06

Reflections Collected 1981
Independent Reflections 545
R_int 0.129

Final R indices [I>2a(1)]

R1=0.048, wR2=0.124

Goodness-of-fit (S)

1.00

Data Source

[1]
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Table 2: Selected Bond Lengths and Angles

Bond Length (A) Angle Angle (°)
01—C7 1.314 (3) 01—C7—02 123.6 (2)
02—C7 1.216 (3) 01—C7—C4 112.5 (2)
N1—C2 1.326 (3) 02—C7—C4 123.9 (2)
N1—C6 1.334 (3) C2—N1—C6 116.5 (2)
N3—C2 1.328 (3) C2—N3—C4 116.5 (2)
N3—C4 1.336 (3) N1—C2—N3 127.3 (3)
C4—C5 1.385 (4) N1—C6—C5 122.2 (2)
C5—C6 1.372 (4) N3—C4—C5 122.0 (2)
C4—C7 1.503 (3) C6—C5—C4 115.5 (2)

Data sourced from the
primary
crystallographic study.
[1]

Experimental Protocols

The determination of the crystal structure of 4-pyrimidinecarboxylic acid involves synthesis,
crystallization, and X-ray diffraction data collection and analysis.

Synthesis and Crystallization

The synthesis of 4-pyrimidinecarboxylic acid was achieved through the oxidation of 4-
methylpyrimidine. The detailed procedure is as follows:

o Oxidation: 4-methylpyrimidine (25 mmol) is dissolved in 50 ml of water. Potassium
permanganate (50 mmol) is added portion-wise to the solution while stirring. The reaction
mixture is heated to reflux for one hour.
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o Work-up: After stirring for an additional 30 minutes, 1 ml of methanol is added to decompose
the excess potassium permanganate. The hot solution is filtered, and the solid residue is
washed twice with 5 ml of water.

 Acidification: The filtrate and washings are combined and concentrated to approximately 15
ml. The solution is then acidified to a pH of 2—3 with concentrated HCI.

o Crystallization: The solution is cooled to room temperature, leading to the precipitation of
crude 4-pyrimidinecarboxylic acid. The crude product is then recrystallized from a 20:1
mixture of water and methanol to yield colorless crystal blocks suitable for X-ray diffraction.

[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a diffractometer for data collection.

o Data Collection: X-ray diffraction data were collected on a Kuma KM-4 four-circle
diffractometer at 293 K using Mo Ka radiation.[1] An analytical absorption correction was
applied to the collected data.

 Structure Solution: The crystal structure was solved using direct methods with the
SHELXS97 software package.[1]

» Structure Refinement: The structure was refined by full-matrix least-squares on F? using the
SHELXL97 software.[1] Hydrogen atoms were treated with a mixture of independent and
constrained refinement.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of 4-
pyrimidinecarboxylic acid in the solid state.

Experimental Workflow
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Caption: Experimental workflow for the crystal structure analysis of 4-pyrimidinecarboxylic
acid.

Intermolecular Hydrogen Bonding Network

The crystal structure of 4-pyrimidinecarboxylic acid is characterized by a robust hydrogen
bonding network. The molecules are arranged in sheets, where the primary interaction is an O
—H---N hydrogen bond between the carboxylic acid group of one molecule and a nitrogen
atom of an adjacent pyrimidine ring.

Caption: O—H---N hydrogen bonding interactions forming molecular chains.

Structural Commentary

The crystal structure of 4-pyrimidinecarboxylic acid is composed of planar molecules located
on a mirror plane.[1] These molecules form sheets that are stacked along the b-axis. Within
these sheets, the dominant intermolecular force is the O—H---N hydrogen bond, with a donor-
acceptor distance of 2.658(3) A.[1] This interaction links the carboxylic acid proton of one
molecule to one of the pyrimidine nitrogen atoms of a neighboring molecule, resulting in the
formation of infinite chains extending along the[1] direction.[1] Weaker van der Waals forces
are responsible for the cohesion between the stacked sheets. The bond lengths and angles
within the pyrimidine ring and the carboxylic acid group are consistent with those observed in
related structures.[1] This well-defined hydrogen bonding motif is a critical determinant of the
material's physical properties and provides a basis for understanding its potential applications
in crystal engineering and drug formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b114565#4-pyrimidinecarboxylic-acid-crystal-structure-analysis
https://www.benchchem.com/product/b114565#4-pyrimidinecarboxylic-acid-crystal-structure-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b114565?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

